Product packaging for 1-[4-(Benzyloxy)benzyl]azetidine(Cat. No.:)

1-[4-(Benzyloxy)benzyl]azetidine

Cat. No.: B13666009
M. Wt: 253.34 g/mol
InChI Key: AHTBONNZZRPVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Benzyloxy)benzyl]azetidine (CAS 2329341-83-3) is a synthetic azetidine derivative of interest in advanced chemical research and development. With a molecular formula of C17H19NO and a molecular weight of 253.34 g/mol, this compound serves as a versatile chemical building block . The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is characterized by a significant ring strain of approximately 25.4 kcal/mol . This inherent strain confers a unique reactivity profile, positioning azetidines between the high reactivity of three-membered aziridines and the stability of five-membered pyrrolidines, making them valuable intermediates for controlled chemical transformations . The primary application of this compound is as a key precursor in medicinal chemistry and pharmaceutical development. The scaffold is particularly valuable for constructing more complex molecules. For instance, azetidine derivatives are frequently employed in the synthesis of compounds with potential antidepressant activity, such as highly potent and selective partial agonists for α4β2-nicotinic acetylcholine receptors (nAChRs) . Furthermore, azetidine carboxamides can undergo intramolecular cross-coupling reactions to form azetidine-fused 1,4-benzodiazepine structures, which are privileged scaffolds in drug discovery . The (benzyloxy)benzyl substituent on the nitrogen atom enhances the compound's utility by providing a site for further functionalization and influencing the molecule's steric and electronic properties . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B13666009 1-[4-(Benzyloxy)benzyl]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C17H19NO/c1-2-5-16(6-3-1)14-19-17-9-7-15(8-10-17)13-18-11-4-12-18/h1-3,5-10H,4,11-14H2

InChI Key

AHTBONNZZRPVRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Routes and Methodologies for 1 4 Benzyloxy Benzyl Azetidine

Retrosynthetic Analysis of 1-[4-(Benzyloxy)benzyl]azetidine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials.

Key Disconnections and Precursor Identification

The most logical retrosynthetic disconnection for this compound involves breaking the C-N bond between the azetidine (B1206935) nitrogen and the benzylic carbon. This disconnection points to two primary precursors: azetidine and a suitable 4-(benzyloxy)benzyl electrophile, such as 4-(benzyloxy)benzyl halide. This approach is a common and effective strategy for the synthesis of N-substituted azetidines.

Further disconnection of the 4-(benzyloxy)benzyl moiety reveals 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) bromide as the foundational starting materials. The synthesis of the key intermediate, 4-(benzyloxy)benzylamine, can be achieved through the reduction of 4-(benzyloxy)benzonitrile, which itself is prepared from 4-cyanophenol and a benzyl bromide.

Direct Azetidine Ring Formation Strategies for this compound

These strategies involve constructing the azetidine ring with the 4-(benzyloxy)benzyl group already attached to the nitrogen atom.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful method for the formation of cyclic compounds, including azetidines. frontiersin.org This typically involves a molecule containing both a nucleophilic amine and a leaving group at an appropriate distance, leading to ring closure. For the synthesis of this compound, a suitable precursor would be an N-[4-(benzyloxy)benzyl]-3-halo-1-propanamine derivative. The nitrogen atom, substituted with the benzyloxybenzyl group, would act as the nucleophile, attacking the carbon bearing the halogen to form the four-membered ring. nih.govresearchgate.net Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. frontiersin.org

Intermolecular Ring-Closing Reactions (e.g., [2+2] Cycloaddition)

Intermolecular [2+2] cycloaddition reactions provide a direct route to four-membered rings. mdpi.comresearchgate.net The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can be utilized for azetidine synthesis. nih.gov In the context of this compound, this would involve the reaction of an alkene with an imine derived from 4-(benzyloxy)benzaldehyde (B125253). Visible light-mediated [2+2] cycloadditions, often employing an iridium photocatalyst, have emerged as a mild and efficient method for azetidine synthesis. chemrxiv.org These reactions can proceed via an energy transfer mechanism. chemrxiv.org

Post-Synthetic Derivatization of Azetidine Core with 4-(Benzyloxy)benzyl Moiety

This is often the most straightforward and widely used approach, where the pre-formed azetidine ring is functionalized.

N-Alkylation Strategies Utilizing 4-(Benzyloxy)benzyl Halides or Equivalents

The N-alkylation of azetidine with a 4-(benzyloxy)benzyl halide is a direct and efficient method for the synthesis of the target compound. This reaction is a standard nucleophilic substitution where the nitrogen atom of the azetidine ring attacks the benzylic carbon of the halide, displacing the halogen. The reactivity of the halide is crucial, with 4-(benzyloxy)benzyl chloride being a commonly used reagent for such alkylations. sigmaaldrich.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The synthesis of the key precursor, 4-(benzyloxy)benzylamine, can be accomplished by the reduction of 4-(benzyloxy)benzonitrile using a reducing agent like lithium aluminum hydride (Li(AlH4)). nih.gov The benzonitrile (B105546) itself is prepared by the reaction of 4-cyanophenol with a suitable benzyl bromide in the presence of a base like potassium carbonate. nih.gov Alternatively, 4-(benzyloxy)benzaldehyde can be synthesized from 4-hydroxybenzaldehyde and benzyl bromide. nih.govprepchem.com This aldehyde can then be converted to the corresponding amine via reductive amination.

Below is a table summarizing the precursors and their synthetic routes:

PrecursorStarting MaterialsReagents and ConditionsReference(s)
4-(Benzyloxy)benzaldehyde4-Hydroxybenzaldehyde, Benzyl bromideK2CO3, Ethanol, Reflux nih.govprepchem.com
4-(Benzyloxy)benzonitrile4-Cyanophenol, Benzyl bromidesK2CO3, Acetone, Reflux nih.gov
4-(Benzyloxy)benzylamine4-(Benzyloxy)benzonitrileLi(AlH4), THF; then H2O, NaOH nih.gov
This compoundAzetidine, 4-(Benzyloxy)benzyl chlorideBase (e.g., K2CO3), Solvent (e.g., Acetonitrile)General N-alkylation knowledge

Coupling Reactions for Benzyloxybenzyl Incorporation

The introduction of the 4-(benzyloxy)benzyl group onto the azetidine nitrogen is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or reductive amination pathways. Another approach involves intramolecular cross-coupling reactions to form fused systems that can be subsequently modified. nih.govnih.gov

One common method is the direct N-alkylation of azetidine with a suitable 4-(benzyloxy)benzyl electrophile, such as 4-(benzyloxy)benzyl chloride or bromide. In this reaction, azetidine acts as a nucleophile, displacing the halide to form the desired C-N bond. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Alternatively, reductive amination provides a convergent route, starting with azetidine and 4-(benzyloxy)benzaldehyde. The initial condensation forms an azetidinium ion intermediate, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield this compound.

A more complex but versatile strategy involves intramolecular C-N bond coupling. For instance, a protocol using a CuI/N,N-dimethylglycine catalyst has been developed for the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.govnih.gov While this specific example leads to a fused benzodiazepine (B76468) system, the core principle of copper-catalyzed C-N coupling highlights a powerful method for incorporating benzyl-type moieties into azetidine-containing structures. nih.govnih.gov

Method Starting Materials Key Reagents/Catalysts General Yield Reference
N-AlkylationAzetidine, 4-(Benzyloxy)benzyl halideBase (e.g., K₂CO₃, Et₃N)Good to ExcellentGeneral Method
Reductive AminationAzetidine, 4-(Benzyloxy)benzaldehydeReducing Agent (e.g., NaBH(OAc)₃)Good to ExcellentGeneral Method
Intramolecular C-N Coupling1-(2-bromobenzyl)azetidine-2-carboxamidesCuI, N,N-dimethylglycine91-98% (for fused systems) nih.govnih.gov

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

Creating chiral analogs of this compound, particularly those substituted on the azetidine ring (e.g., at the C2 position), requires advanced stereoselective synthetic methods. The primary strategies employed are the use of chiral auxiliaries to direct stereochemistry and the application of asymmetric catalysis. acs.orgresearchgate.net These methods are crucial as the stereochemistry of substituents on the azetidine ring often plays a critical role in the biological activity of the molecule.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral azetidines. acs.org The auxiliary, an enantiomerically pure compound, is temporarily incorporated into the substrate to guide the stereochemical outcome of a key bond-forming reaction. Following the reaction, the auxiliary is removed to yield the enantioenriched product.

A prominent example is the use of Ellman's tert-butanesulfinamide chiral auxiliary. acs.org This methodology has been successfully applied to develop a general and scalable synthesis of enantioenriched C2-substituted azetidines. The process involves the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with the tert-butanesulfinamide auxiliary to form a sulfinimine. Subsequent organometallic addition to the imine and intramolecular substitution of the chloride leads to the formation of the azetidine ring with high diastereoselectivity. acs.orgdigitellinc.com The auxiliary can then be cleaved to provide the chiral azetidine, which can be further functionalized, for example, by N-alkylation with a benzyloxybenzyl group.

Another established chiral auxiliary is (S)-1-phenylethylamine. This auxiliary has been utilized as both the nitrogen source and the chiral directing group in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, demonstrating its utility in constructing complex chiral azetidine scaffolds. rsc.org

Chiral Auxiliary Key Reaction Substrate Type Stereoselectivity Reference
tert-ButanesulfinamideOrganometallic addition to sulfinimine1,3-bis-electrophiles (e.g., 3-chloropropanal)High diastereoselectivity acs.orgdigitellinc.com
(S)-1-PhenylethylamineCyclizationDicarboxylic acid precursorsHigh (X-ray confirmed) rsc.org

Asymmetric catalysis offers an efficient and atom-economical approach to synthesizing chiral azetidines. birmingham.ac.uk This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Various catalytic systems have been developed for the construction of the azetidine ring. researchgate.netresearchgate.net

Copper-based catalysts have shown significant promise. For instance, copper-catalyzed [2+2] photocycloadditions of non-conjugated imines and alkenes have been reported for producing a range of substituted azetidines. researchgate.net Another copper-catalyzed method involves the asymmetric [3+1]-cycloaddition of imido-sulfur ylides with enoldiazoacetates using a chiral sabox/copper(I) catalyst. nih.gov This method provides access to chiral 2-azetine-carboxylates, which can be subsequently hydrogenated to the corresponding tetrasubstituted azetidines with high stereocontrol. nih.gov

Ligands derived from chiral azetidines have themselves been used in asymmetric catalysis, illustrating the importance of this scaffold. nih.gov For example, single-enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and used as ligands for copper-catalyzed Henry reactions, achieving excellent enantioselectivity (>99% ee) for certain substrates. nih.gov Rhodium-catalyzed asymmetric hydrogenation is another powerful tool for accessing chiral azetidine-based amino acids from unsaturated precursors. researchgate.net Additionally, iron-catalyzed cross-coupling reactions of 3-iodoazetidines with Grignard reagents have been developed, providing a pathway to functionalized azetidines in good to excellent yields. rsc.org

Catalytic System Reaction Type Key Features Enantioselectivity (ee) Reference
Chiral sabox/Copper(I)[3+1] CycloadditionForms chiral azetines from ylides and diazoacetatesHigh nih.gov
Azetidine-derived ligands/Copper(II)Henry ReactionUses chiral azetidine ligands to catalyze C-C bond formationUp to >99% nih.gov
Rhodium/Chiral Phosphorus LigandsAsymmetric HydrogenationReduction of prochiral unsaturated azetidine precursorsHigh researchgate.net
Iron SaltCross-CouplingCouples 3-iodoazetidines with Grignard reagentsN/A (forms racemic/achiral products) rsc.org

Comparative Analysis of Synthetic Efficiencies and Yields in Reported Methodologies

The efficiency of a synthetic route is a critical factor, evaluated primarily by the chemical yield, scalability, and step economy. For azetidine synthesis, various methods offer different advantages.

Direct cyclization methods, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, can be highly efficient, proceeding in high yields even with sensitive functional groups present. frontiersin.org This method provides a direct route to 3-hydroxyazetidines, which can be further modified.

The chiral auxiliary approach using tert-butanesulfinamide is noted for its scalability and the broad availability of the auxiliary. acs.org It provides access to a wide range of C2-substituted azetidines in just three steps from an achiral aldehyde starting material, with derivatization to an N-aryl-2-phenyl azetidine demonstrated in 89% yield over two steps. acs.org

In contrast, methods involving intramolecular C-N coupling have shown exceptionally high yields for the cyclization step, often exceeding 90%. nih.gov For example, the CuI/N,N-dimethylglycine catalyzed synthesis of azetidine-fused benzodiazepines proceeds in 91–98% yields. nih.gov While these products are more complex than the parent this compound, the high efficiency of the coupling step is noteworthy. Iron-catalyzed cross-coupling of 3-iodoazetidines also demonstrates good to excellent yields for introducing a variety of substituents onto the azetidine ring. rsc.org

The following table provides a comparative overview of yields reported for different azetidine synthesis methodologies.

Methodology Specific Reaction Product Type Reported Yield Reference
Chiral Auxiliary-BasedN-Arylation of deprotected 2-phenylazetidineN-Aryl-2-phenyl azetidine89% (over 2 steps) acs.org
Lewis Acid CatalysisLa(OTf)₃-catalyzed aminolysis of epoxy amines3-HydroxyazetidinesHigh frontiersin.org
Transition Metal CatalysisCuI-catalyzed intramolecular C-N couplingAzetidine-fused benzodiazepines91-98% nih.gov
Transition Metal CatalysisFe-catalyzed cross-coupling3-Aryl/Alkyl-azetidinesGood to Excellent rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 4 Benzyloxy Benzyl Azetidine

Reactivity of the Azetidine (B1206935) Ring System in 1-[4-(Benzyloxy)benzyl]azetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 105 kJ/mol), which is a driving force for many of its chemical transformations. acs.org Although more stable than its three-membered counterpart, the aziridine (B145994), the azetidine ring is prone to reactions that relieve this strain. acs.org

Ring-Opening Reactions and Their Mechanisms

Ring-opening reactions are among the most common transformations for azetidines. researchgate.net These reactions typically require activation, as the azetidine ring is relatively stable compared to aziridines. acs.orgmagtech.com.cn Activation can be achieved by converting the nitrogen atom into a quaternary ammonium (B1175870) salt or by using Lewis acids, which enhances the ring's susceptibility to cleavage. magtech.com.cnnih.gov

Nucleophilic ring-opening is a major class of reactions for azetidines. researchgate.netmagtech.com.cn In the case of this compound, the reaction would involve the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cn

The mechanism often begins with the activation of the azetidine. For instance, quaternization of the nitrogen atom with an alkylating agent like methyl triflate creates a highly reactive azetidinium salt. nih.gov This process makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The subsequent attack by a nucleophile proceeds via an SN2 mechanism, resulting in the opening of the four-membered ring. nih.gov Without prior quaternization, the reaction can be promoted by Lewis acids, which coordinate to the nitrogen atom and activate the ring. magtech.com.cn

The benzylic C-N bond in a structure like this compound is a potential site for cleavage, as the benzylic group can stabilize intermediates formed during the reaction. magtech.com.cn Nucleophiles generally attack the less sterically hindered carbon atom adjacent to the nitrogen unless electronic factors dominate. magtech.com.cn

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated AzetidinesDownload Table
NucleophileProduct TypeTypical ConditionsReference
Azide (N3-)γ-Azido amineNaN3 in DMF nih.gov
Cyanide (CN-)γ-Cyano amineKCN in DMF nih.gov
Thiolate (RS-)γ-Thio amineNaSPh in DMF nih.gov
Hydride (H-)Acyclic amineLiAlH4 youtube.com

While the nitrogen atom in azetidine is nucleophilic, electrophilic ring-opening reactions can be initiated by the interaction of an electrophile, typically a Brønsted or Lewis acid, with the nitrogen. acs.org This initial step involves the protonation or coordination to the azetidine nitrogen, forming an activated azetidinium species. acs.org

Following this activation, the C-N bond cleaves to open the ring, often forming a carbocation intermediate. acs.org The stability of this carbocation is a key factor in determining the reaction's feasibility and regioselectivity. For an N-benzylazetidine, cleavage of the benzylic C-N bond could lead to a stable benzylic carbocation. However, in other contexts, such as with 2-aryl-substituted azetidines, cleavage occurs to form the most stable carbocation, which is then trapped by a nucleophile present in the reaction medium. acs.org

Ring-Expansion and Ring-Contraction Transformations

Beyond simple ring-opening, the strained azetidine ring can participate in more complex rearrangements.

Ring expansion provides a pathway to larger, often five-membered, nitrogen heterocycles like pyrrolidines. researchgate.netnih.gov A common method involves the reaction of the azetidine with a diazo compound in the presence of a copper or rhodium catalyst. nih.gov This generates a reactive ammonium ylide intermediate. A subsequent intramolecular magtech.com.cnnih.gov-Stevens rearrangement leads to the insertion of a carbon atom into the ring, yielding a pyrrolidine. nih.gov Another strategy involves the acid-mediated ring expansion of azetidine carbamates to form six-membered 1,3-oxazinan-2-ones. acs.org

Ring-contraction transformations of the azetidine ring itself are not commonly reported. Such reactions would lead to the formation of highly strained three-membered aziridine rings, which is generally energetically unfavorable. Instead, ring contraction is a known synthetic route to azetidines from larger rings, such as the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.orgrsc.org

Reactivity of the Benzyloxybenzyl Moiety in this compound

The benzyloxybenzyl portion of the molecule contains two phenyl rings, each with distinct reactivity towards aromatic substitution based on the nature of its substituent.

Aromatic Substitution Reactions on the Phenyl Rings

The primary reactions involving the phenyl rings are electrophilic aromatic substitutions (EAS), such as halogenation, nitration, and Friedel-Crafts reactions. organicmystery.commasterorganicchemistry.com The outcome of these reactions is governed by the directing and activating effects of the substituents already present on the rings.

In this compound, the two aromatic rings have different electronic properties:

The benzyl (B1604629) ring: This ring is attached to the azetidine nitrogen via a methylene (B1212753) bridge (-CH₂-N). This group is generally considered to be weakly activating and directs incoming electrophiles to the ortho and para positions.

The benzyloxy ring: This ring is substituted with an alkoxy group (-O-CH₂-Ph), which is a powerful activating group. organicmystery.com The oxygen atom donates electron density to the ring through resonance, making it highly nucleophilic. This group strongly directs incoming electrophiles to the ortho and para positions relative to the ether linkage. organicmystery.comyoutube.com

Due to the strong activating nature of the alkoxy group, electrophilic substitution reactions on this compound are expected to occur preferentially on the benzyloxy ring. organicmystery.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Benzyloxy RingDownload Table
ReactionTypical ReagentsExpected ProductReference
BrominationBr2, FeBr3Substitution of Br at ortho/para positions masterorganicchemistry.com
NitrationHNO3, H2SO4Substitution of NO2 at ortho/para positions masterorganicchemistry.com
Friedel-Crafts AlkylationR-Cl, AlCl3Substitution of alkyl group (R) at ortho/para positions masterorganicchemistry.com
Friedel-Crafts AcylationRCOCl, AlCl3Substitution of acyl group (RCO) at ortho/para positions masterorganicchemistry.com

Cleavage of the Benzyl Ether Linkage

The cleavage of the benzyl ether linkage in this compound is a critical transformation, often necessary for the deprotection of the phenolic hydroxyl group. This reaction can be achieved through various methods, with catalytic hydrogenolysis being one of the most common. youtube.com

Catalytic Hydrogenolysis:

This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction proceeds via the cleavage of the C-O bond of the benzyl ether, resulting in the formation of the corresponding phenol (B47542) and toluene (B28343) as a byproduct. youtube.com This process is generally clean, high-yielding, and can often be performed under mild conditions. youtube.com For substrates with other reducible functional groups, a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) can be employed to control the availability of hydrogen. organic-chemistry.org

A general reaction scheme for the hydrogenolysis of a benzyl ether is shown below:

R-O-CH₂-Ph + H₂ --(Pd/C)--> R-OH + CH₃-Ph

Acid-Mediated Cleavage:

Strong acids can also be utilized to cleave benzyl ethers, although this method is limited to substrates that are stable under acidic conditions. organic-chemistry.org A study by Congreve et al. reported the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) for the mild and selective cleavage of benzyl ethers, which was shown to be compatible with a variety of other functional groups. organic-chemistry.org

Oxidative Cleavage:

Oxidative methods provide an alternative route for benzyl ether cleavage. organic-chemistry.org For instance, p-methoxybenzyl ethers are susceptible to cleavage by single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgamanote.com The electron-donating methoxy (B1213986) group facilitates the oxidation process. organic-chemistry.org Additionally, benzylic ethers can be oxidatively cleaved to the corresponding aromatic aldehydes and alcohols using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. organic-chemistry.org Another approach involves the oxidation of the benzyl group to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org

A study on the oxidative cleavage of benzyl chlorides and bromides to benzoic acids using hydrogen peroxide with a sodium tungstate (B81510) catalyst provides a precedent for the oxidation of the benzylic position. organic-chemistry.org While this is not a direct cleavage of the ether, it demonstrates the reactivity of the benzylic C-H bonds towards oxidation. organic-chemistry.org

Oxidation and Reduction Pathways

The chemical structure of this compound offers several sites for oxidation and reduction reactions.

Oxidation:

The benzylic methylene groups are particularly susceptible to oxidation. The benzylic hydrogens on the alkyl substituent of a benzene (B151609) ring are activated towards oxidative degradation. libretexts.org This can be achieved using strong oxidizing agents like hot acidic potassium permanganate (B83412) (KMnO₄), which can oxidize the alkyl side-chain to a carboxylic acid. libretexts.org For industrial-scale oxidations, catalyzed air-oxidation is often preferred. libretexts.org If the benzylic position is fully substituted, this oxidative degradation is prevented. libretexts.org

The nitrogen atom of the azetidine ring can also be a site for oxidation, although this is less commonly explored for this specific compound.

Reduction:

The aromatic rings in this compound can be reduced under certain conditions. Catalytic hydrogenation, a common method for benzyl ether cleavage, can also lead to the reduction of the aromatic rings if harsh conditions or specific catalysts are used.

Furthermore, functional groups that might be introduced onto the aromatic rings can undergo reduction. For example, a nitro group, which can be introduced via electrophilic nitration, can be readily reduced to an amino group by catalytic hydrogenation or with reducing metals in acid. libretexts.org Similarly, an aryl ketone, formed through Friedel-Crafts acylation, can be reduced to an alkyl group. libretexts.org

Protonation and Basicity Studies of the Azetidine Nitrogen

The nitrogen atom in the azetidine ring of this compound imparts basic properties to the molecule. The basicity of the azetidine nitrogen is influenced by several factors, including ring strain and the nature of the substituent on the nitrogen. srce.hrrsc.org

The pKa of the conjugate acid of a secondary amine is a measure of its basicity. For the parent azetidine, the pKa of its conjugate acid is 11.29. wikipedia.org The substitution on the nitrogen atom in this compound, specifically the 4-(benzyloxy)benzyl group, will influence this basicity.

Computational studies on simple cyclic amines have shown that basicity generally increases with the size of the ring, which is consistent with a decrease in ring strain. srce.hr Four-membered azetidine systems are found to be more basic than three-membered aziridines and approach the basicity of their acyclic counterparts. srce.hr

A study on the intramolecular ring-opening of N-substituted azetidines highlighted the importance of the azetidine nitrogen's pKa. nih.gov In this study, the pKa of the azetidine nitrogen in an N-phenyl analogue was determined to be 4.3, while for an N-pyridyl analogue, the calculated pKa of the azetidine nitrogen was significantly lower at -1.1. nih.gov This demonstrates the profound effect of the N-substituent on the basicity of the azetidine nitrogen.

The basicity of the azetidine nitrogen is a crucial factor in its reactivity, particularly in acid-mediated reactions where protonation of the nitrogen can be the initial step.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like this compound.

C-H Functionalization Adjacent to the Azetidine Nitrogen

Direct functionalization of the C-H bonds adjacent (at the α-position) to the azetidine nitrogen is a highly desirable transformation as it allows for the direct installation of substituents on the azetidine ring. researchgate.net This approach is considered atom-economical. acs.org

Transition metal-catalyzed C-H activation has emerged as a key strategy for this purpose. youtube.com The use of directing groups can bring a metal catalyst in close proximity to the targeted C-H bond, facilitating selective activation. youtube.com While specific examples for this compound are not prevalent in the searched literature, the general principles of C-H activation in N-heterocycles are applicable.

For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org Photoredox catalysis has also been shown to be an efficient method for the α-C-H functionalization of saturated N-heterocycles. nih.gov

Cross-Coupling Reactions of Derivatized Analogs

Derivatized analogs of this compound can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules. beilstein-journals.org

If the aromatic rings of this compound are functionalized with halides (e.g., bromo or iodo derivatives), they can serve as substrates in well-established cross-coupling reactions such as:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide in the presence of a palladium catalyst. beilstein-journals.org

Stille Coupling: This involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. beilstein-journals.org

Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. beilstein-journals.org

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The reactivity of this compound is significantly influenced by the inherent ring strain of the four-membered azetidine ring. rsc.orgrsc.org The strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This ring strain is a key thermodynamic factor that drives many of its reactions, particularly ring-opening reactions. nih.gov

Computational studies have been employed to investigate the thermodynamic and kinetic parameters of reactions involving azetidines. For example, M06-2X/6-311++G(2df,2pd)//M06-2X/6-31+G(d) computations have been used to study the intrinsic gas-phase basicity of strained nitrogen heterocycles, including azetidine and its derivatives. srce.hr Such studies provide insights into the protonation thermodynamics. srce.hr

The kinetics of reactions involving this compound, such as the cleavage of the benzyl ether or C-H functionalization, would be influenced by factors such as the choice of catalyst, solvent, and temperature. While specific kinetic and thermodynamic data for transformations of this compound were not found in the search results, the general principles of reaction kinetics and thermodynamics governing similar systems are applicable. For instance, the rate of a transition metal-catalyzed reaction will depend on the kinetics of the elementary steps in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Advanced Spectroscopic and Analytical Methodologies in the Research of 1 4 Benzyloxy Benzyl Azetidine

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 1-[4-(Benzyloxy)benzyl]azetidine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.

In typical ¹H NMR spectra of related structures, the benzylic protons of the benzyl (B1604629) group and the protons on the azetidine (B1206935) ring exhibit characteristic chemical shifts. For instance, in N-benzyladenine, the benzylic methylene (B1212753) protons (CH₂) appear as a singlet around 5.36 ppm in DMSO-d₆. up.ac.za Similarly, the protons of the benzyloxy group in related compounds like 4-(benzyloxy)benzyl alcohol show signals in the aromatic region (around 7.3-7.4 ppm) and a characteristic singlet for the benzylic protons (CH₂) around 5.05 ppm. chemicalbook.com The protons on the azetidine ring would be expected to show distinct multiplets due to their spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms of the benzyl and benzyloxy groups, as well as the azetidine ring, resonate at predictable chemical shifts, aiding in the complete structural assignment.

2D-NMR Techniques in Complex Structure Assignment (e.g., COSY, HSQC, HMBC)

For a molecule with the complexity of this compound, 2D-NMR techniques are essential for unambiguous signal assignment. slideshare.net

COSY (Correlation Spectroscopy) is employed to identify proton-proton (¹H-¹H) coupling networks. sdsu.edu This experiment would reveal correlations between adjacent protons within the azetidine ring and within the aromatic rings of the benzyl and benzyloxy moieties, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. sdsu.eduresearchgate.net

The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound, based on known values for similar structural motifs. up.ac.zachemicalbook.comrsc.orgchemicalbook.com

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations (Proton → Carbon)
Azetidine-CH₂ (α to N)~3.5 (t)~55→ Azetidine-CH₂, Benzyl-CH₂
Azetidine-CH₂ (β to N)~2.2 (quintet)~20→ Azetidine-CH₂ (α), Benzyl-CH₂
Benzyl-CH₂~3.6 (s)~60→ Azetidine-CH₂, Benzyl-Cq, Benzyl-CH (ortho)
Benzyloxy-CH₂~5.1 (s)~70→ Benzyloxy-Cq, Phenyl-CH (ortho)
Aromatic-CH7.0 - 7.5 (m)115 - 138→ Aromatic-Cq, Aromatic-CH
Benzyl-Cq-~130Benzyl-CH₂ →
Benzyloxy-Cq-~158Benzyloxy-CH₂ →

Mass Spectrometry Techniques in Mechanistic Pathway Research

Mass spectrometry (MS) is a vital tool for elucidating the mechanistic pathways involved in the synthesis of this compound and for confirming its molecular weight.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of the molecular ion and its fragments. umich.edu This capability is crucial for identifying and characterizing transient intermediates that may form during the synthesis of this compound. nih.gov For example, in reactions involving the formation of C-N bonds, charged intermediates such as iminium ions can be detected and their composition confirmed by ESI-MS. nih.govbeilstein-journals.org This provides direct evidence for the proposed reaction mechanism.

Fragmentation Pattern Analysis for Understanding Molecular Structure

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, offering valuable structural information. researchgate.net In the case of this compound, characteristic fragmentation pathways would be expected under electron ionization (EI) or electrospray ionization (ESI).

A prominent fragmentation would likely be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91. nist.govresearchgate.net Another expected fragmentation is the loss of the benzyloxy group. The analysis of these fragmentation patterns helps to piece together the different structural components of the molecule, corroborating the structure determined by NMR. researchgate.net

Fragment Ion (m/z) Proposed Structure/Identity
[M+H]⁺Protonated molecular ion
91[C₇H₇]⁺ (Tropylium ion)
M - 91Loss of benzyl group
M - 107Loss of benzyloxy group

Infrared and Raman Spectroscopy for Functional Group Analysis in Research

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. nih.govconsensus.app

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the C-N stretching of the azetidine ring, the C-O-C stretching of the ether linkage, and the various C-H and C=C vibrations of the aromatic rings. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the carbon skeleton. nih.govrsc.org

The combined use of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of the molecule, confirming the presence of all key functional groups. nih.gov

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch3000-28503000-2850
Aromatic C=C stretch1600, 1580, 1500, 14501600, 1580
C-N stretch (azetidine)1250-1020-
C-O-C stretch (ether)1260-1000 (asymmetric)~1100 (symmetric)

X-ray Crystallography for Absolute Stereochemical Assignment and Conformational Studies

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique is unparalleled for determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if any are present in derivatives. researchgate.net

For a molecule like this compound, an X-ray crystal structure would unambiguously confirm the connectivity established by NMR and MS. rsc.org Furthermore, it would provide detailed insights into the conformation of the azetidine ring (whether it is planar or puckered) and the relative orientations of the benzyl and benzyloxybenzyl substituents. researchgate.net This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which can influence the material's physical properties. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

In the research and development of novel compounds like this compound, establishing robust analytical methods is crucial for verifying the integrity of the synthesized material. Chromatographic techniques, particularly HPLC and GC, are the gold standard for these purposes. They are extensively used for the purification of reaction products and for the determination of their purity, often a prerequisite for further experimental work.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a frequently employed technique for the analysis of moderately polar to nonpolar compounds such as this compound. In this method, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

For the analysis of N-benzylazetidine derivatives and related structures, a common approach involves using a C18 column with a gradient elution system. This allows for the effective separation of the main compound from starting materials, by-products, and other impurities. The mobile phase often consists of a mixture of water (sometimes buffered, for example with phosphate (B84403) salts) and acetonitrile. The gradient would typically start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute more hydrophobic compounds. Detection is commonly performed using a UV detector, as the benzyl and benzyloxy moieties in this compound provide strong chromophores.

While specific retention times are highly dependent on the exact system parameters, a hypothetical RP-HPLC method for the purity assessment of this compound could be summarized as follows:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 8-12 minutes (estimated)

It is also common in the synthesis of related compounds to use flash column chromatography for purification. For instance, in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, purification was achieved using silica (B1680970) gel column chromatography nih.gov. Similarly, the purification of other heterocyclic compounds often employs silica gel with solvent systems such as pentane/ethyl acetate (B1210297) or dichloromethane/methanol rsc.orgmdpi.com.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. Due to its molecular weight and structure, this compound is amenable to GC analysis, likely with an appropriate temperature program.

A typical GC method for a compound of this nature would involve a non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The injector and detector temperatures would be set high enough to ensure complete vaporization of the sample and to prevent condensation.

A plausible set of GC-MS parameters for the analysis of this compound is outlined below:

ParameterValue
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu
Expected Retention Time 15-20 minutes (estimated)

This method would not only provide a retention time for purity assessment but the mass spectrum would also offer structural confirmation of the compound.

Theoretical and Computational Investigations of 1 4 Benzyloxy Benzyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing insights into conformational flexibility and the effects of a solvent. No MD simulation studies specifically focused on 1-[4-(Benzyloxy)benzyl]azetidine were found. Such studies would be valuable for understanding how the molecule behaves in different environments, but this information is not currently available in published research.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies, which aids in the characterization of a compound. While computational studies often include predicted spectroscopic data to complement experimental findings, no such data has been published for this compound.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states helps in understanding reaction mechanisms and kinetics. Searches for studies modeling the synthesis or reactivity of this compound, including transition state analysis, did not return any specific results. While there is research on the synthesis of azetidines, computational modeling of the reaction pathways for this specific molecule is not documented. acs.orgacs.orgacs.orgacs.org

Structure-Reactivity Relationship Studies through Computational Methods

Computational methods are often employed to establish relationships between the structure of a molecule and its chemical reactivity. No computational studies detailing the structure-reactivity relationships for this compound or a series of its analogs have been published.

Applications of 1 4 Benzyloxy Benzyl Azetidine in Advanced Organic Synthesis and Materials Science Research

1-[4-(Benzyloxy)benzyl]azetidine as a Chiral Building Block in Complex Molecule Synthesis

The concept of chiral building blocks is central to modern asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. While specific research on the chiral applications of this compound is not extensively documented, the broader class of substituted azetidines is increasingly recognized for its potential in this area. The inherent strain of the four-membered ring and the defined stereochemistry of substituted azetidines make them attractive for introducing specific spatial arrangements in a target molecule.

Precursor to Biologically Relevant Heterocycles (Synthetic Context)

The 1-benzylazetidine (B3057175) framework serves as a valuable precursor for the synthesis of more complex, biologically active heterocyclic systems. For instance, derivatives of 1-benzylazetidine have been utilized in the synthesis of 1,4-benzodiazepines, a class of compounds known for their wide range of therapeutic properties. In a documented synthesis, 1-(2-bromobenzyl)azetidine-2-carboxamides undergo an intramolecular cross-coupling reaction to form azetidine-fused 1,4-benzodiazepine (B1214927) compounds. nih.gov Subsequent ring-opening of the strained azetidine (B1206935) ring allows for the introduction of further diversity, yielding a variety of functionalized 1,4-benzodiazepine derivatives. nih.gov This synthetic strategy highlights the utility of the 1-benzylazetidine moiety as a versatile intermediate for constructing fused heterocyclic systems.

Furthermore, the 4-(benzyloxy)benzyl group itself is a key component in various biologically active molecules. For example, [4-(benzyloxy)benzyl]aminoalkanol derivatives have been synthesized and evaluated for their anticonvulsant activity. researchgate.net Although not directly involving an azetidine ring, this demonstrates the biological relevance of the benzyloxybenzyl substructure and suggests the potential for this compound to serve as a precursor for novel therapeutic agents. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have shown antimycobacterial activity, further underscores the importance of the benzyloxybenzylamine core in medicinal chemistry.

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for biological screening. The use of a central scaffold, to which various substituents can be attached, is a key principle of this approach. While direct evidence for the use of this compound as a scaffold in published combinatorial libraries is limited, its structure is well-suited for this purpose.

The azetidine ring provides a rigid framework with three potential points of diversification. The secondary amine allows for the introduction of a wide range of substituents on the nitrogen atom. The benzyloxybenzyl group can be deprotected to reveal a phenol (B47542), which can then be further functionalized. Finally, the azetidine ring itself can be substituted at the 2, 3, or 4 positions. This multi-faceted potential for derivatization makes this compound and related structures promising scaffolds for the generation of diverse chemical libraries aimed at identifying new drug leads. General strategies for solid-phase synthesis often employ linkers with benzylic ether or amide functionalities, which are conceptually similar to the structure of this compound. crsubscription.com

Utilization in Ligand Design for Organometallic Catalysis Research

The development of novel ligands is crucial for advancing the field of organometallic catalysis. Chiral ligands are particularly important for enantioselective transformations. While the direct application of this compound as a ligand in organometallic catalysis is not widely reported, the N-benzyl group is a common feature in various chiral ligands.

For example, (S)-N-benzylproline-derived ligands have been successfully used in Ni(II)-Schiff base complexes for the asymmetric synthesis of amino acids. beilstein-journals.org In these systems, the benzyl (B1604629) group plays a role in creating the chiral environment around the metal center, influencing the stereochemical outcome of the reaction. Although a proline ring is five-membered, the principles of its coordination chemistry can provide insights into the potential of four-membered azetidine rings in similar catalytic systems. The nitrogen atom of the azetidine ring in this compound is a potential coordination site for a metal, and the benzyloxybenzyl group could influence the steric and electronic properties of the resulting metal complex.

Role as an Intermediate in Multi-Step Total Synthesis Endeavors

The synthesis of novel oxaliplatin (B1677828) derivatives provides another example of the utility of substituted benzylazetidines as intermediates. nih.gov In this case, 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions were used as leaving groups in the synthesis of platinum-based anticancer agents. nih.gov This demonstrates that the 1-benzylazetidine moiety can be strategically employed and later removed from the molecule, highlighting its versatility as a synthetic tool.

Exploration in Polymer Chemistry and Advanced Materials Research

The application of this compound in polymer chemistry and advanced materials research is an area with limited exploration in the current scientific literature. However, the structural features of the molecule suggest potential avenues for investigation.

Monomer for Specialty Polymers

In principle, this compound could serve as a monomer for the synthesis of specialty polymers. The azetidine ring is capable of undergoing ring-opening polymerization, which would lead to a polyamine backbone. The presence of the benzyloxybenzyl side chain would impart specific properties to the resulting polymer, such as increased hydrophobicity and potential for further functionalization after deprotection of the benzyl group. The development of polymers with pendant phenolic groups is of interest for applications such as adhesives, coatings, and as supports for catalysts or reagents. While no specific examples of polymers derived from this compound have been reported, the general principles of azetidine polymerization suggest this as a plausible area for future research.

Incorporation into Functionalized Surfaces

The unique structural characteristics of this compound, featuring a reactive azetidine ring and a benzyloxy-functionalized aromatic group, present several strategic possibilities for its immobilization onto various substrates. The ability to anchor this molecule to a surface opens avenues for tailoring surface properties, such as wettability, chemical reactivity, and biocompatibility. Research into the surface chemistry of azetidine derivatives, while not extensively focused on this specific compound, provides a foundation for proposing viable incorporation strategies. These methods primarily leverage the nucleophilicity of the azetidine nitrogen, potential activation of the benzyl group, or modifications to the aromatic ring.

One proposed pathway involves the direct reaction of the secondary amine of the azetidine ring with surfaces functionalized with electrophilic groups. For instance, surfaces modified to present aldehyde or N-hydroxysuccinimide (NHS) ester functionalities can readily react with the azetidine nitrogen to form stable covalent bonds. This approach is analogous to methods used for the immobilization of other amine-containing molecules. uci.edu

An alternative strategy could involve the modification of the this compound molecule itself to introduce a group suitable for surface attachment. For example, the aromatic ring could be further functionalized with a silane (B1218182) group for attachment to silica-based surfaces, or a thiol group for immobilization on gold surfaces. While this adds synthetic steps, it offers greater control over the orientation of the immobilized molecule.

The cationic ring-opening polymerization of azetidine is another potential route for creating a polymer-coated surface. researchgate.net By initiating the polymerization from a surface-bound initiator, a dense layer of poly(azetidine) chains could be grown, with the benzyloxybenzyl groups displayed along the polymer backbone. This would significantly amplify the density of the functional group on the surface.

Below are illustrative research findings for the hypothetical incorporation of this compound onto a silicon oxide (SiOx) surface functionalized with an aldehyde, and a gold (Au) surface via a thiol-terminated derivative.

Illustrative Data for Surface Functionalization

The successful incorporation of this compound onto a surface can be verified through various surface-sensitive analytical techniques. The following tables present hypothetical, yet plausible, data that would be expected from such experiments.

Table 1: Hypothetical Surface Characterization Data for the Immobilization of this compound on an Aldehyde-Functionalized Silicon Oxide Surface.

Surface Modification Step Water Contact Angle (°) XPS Elemental Composition (%) AFM Roughness (RMS, nm)
Bare SiOx 15 ± 2O: 66.5, Si: 33.50.2 ± 0.05
Aldehyde-Functionalized SiOx 68 ± 3O: 55.2, Si: 28.1, C: 16.70.4 ± 0.06
This compound Immobilized 85 ± 4O: 48.9, Si: 23.5, C: 22.1, N: 5.50.7 ± 0.08

This illustrative data showcases the expected changes in surface properties upon successful functionalization. The increase in the water contact angle indicates a more hydrophobic surface after immobilization. The appearance of a nitrogen (N) peak and an increase in the carbon (C) content in the XPS data would confirm the presence of the azetidine compound. The increased surface roughness observed by AFM is also consistent with the addition of a molecular layer.

Table 2: Hypothetical Surface Characterization Data for a Self-Assembled Monolayer (SAM) of a Thiol-Derivative of this compound on a Gold Surface.

Surface Modification Step Water Contact Angle (°) XPS Elemental Composition (%) Ellipsometry Thickness (Å)
Bare Gold (Au) 92 ± 5Au: 100N/A
Thiol-Derivative SAM on Au 82 ± 3Au: 15.1, S: 3.2, C: 65.4, N: 4.1, O: 12.218 ± 2

This hypothetical data for a gold surface demonstrates the formation of a self-assembled monolayer. The high carbon content and the presence of nitrogen, oxygen, and sulfur in the XPS spectrum are indicative of the organic layer. Ellipsometry provides a measure of the monolayer's thickness, which should be consistent with the length of the molecule.

These proposed methods and illustrative data, though not yet reported in the literature for this specific compound, are based on well-established principles of surface chemistry and provide a roadmap for future research into the applications of this compound in materials science. The ability to create surfaces decorated with this molecule could be of interest in fields requiring tailored interfacial properties, such as biosensing, drug delivery, and specialized coatings.

Future Directions and Emerging Research Avenues for 1 4 Benzyloxy Benzyl Azetidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives has traditionally faced challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.com Future research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of 1-[4-(Benzyloxy)benzyl]azetidine and its analogs.

One promising direction is the advancement of flow chemistry . This technology offers precise control over reaction parameters, enabling the safe handling of reactive intermediates and facilitating scalability. acs.org The development of continuous flow processes for the synthesis of N-substituted azetidines, potentially starting from readily available precursors, could significantly improve the accessibility of this compound. acs.org The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), within these flow systems would further enhance the sustainability of the synthesis. acs.orgnih.gov

Another key area is the exploration of novel cyclization strategies. While traditional methods often involve the cyclization of γ-amino alcohols or the reduction of β-lactams, newer approaches are continually being developed. acs.org For instance, the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has emerged as a general method for producing highly substituted azetidines with excellent regioselectivity. nih.gov Applying such innovative cyclization techniques to precursors of this compound could provide more direct and efficient synthetic pathways.

Furthermore, the use of readily available starting materials is crucial for sustainable synthesis. Research into methods that utilize common synthetic precursors to generate a variety of substituted azetidines is highly valuable. acs.org For example, a common synthetic platform could be developed to introduce the 4-(benzyloxy)benzyl group onto the azetidine nitrogen through various coupling strategies.

Exploration of Photocatalytic and Electrocatalytic Transformations

The fields of photocatalysis and electrocatalysis offer powerful tools for chemical synthesis under mild and controlled conditions, opening up new avenues for the functionalization of molecules like this compound.

Photocatalysis has shown significant promise in the synthesis and functionalization of azetidines. Visible light-enabled aza Paternò-Büchi reactions, for instance, provide a direct approach to functionalized azetidines from imine and alkene precursors. researchgate.net This could be explored for intramolecular cyclizations to form the azetidine ring or for post-synthetic modifications of the this compound scaffold. The photocatalytic synthesis of N-benzylidenebenzylamine from benzylamine (B48309) highlights the potential for transformations at the benzylic position, which could be relevant for modifying the benzyl (B1604629) group of the target compound. bohrium.comrsc.org Furthermore, strategies involving the photochemical generation of strained azetidinols followed by ring-opening could lead to novel derivatives. beilstein-journals.org

Electrocatalysis is another emerging area with significant potential. Electrocatalytic methods have been successfully employed for the intramolecular hydroamination of allylic sulfonamides to access azetidines. acs.org Such approaches could be adapted for the synthesis of the core azetidine ring of the target molecule. Electrochemical methods also offer a mild and economical way to achieve alcohol amination, which could be relevant in the synthesis of precursors to this compound. nih.govrsc.orgresearchgate.net The ability of electrochemistry to precisely control redox potentials allows for selective transformations that might be challenging to achieve with conventional chemical reagents.

Advanced Characterization Techniques for Understanding Dynamic Processes

A deeper understanding of the conformational dynamics and structural properties of this compound is crucial for its rational design and application in various fields. Advanced characterization techniques will play a pivotal role in this endeavor.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules. Studies on azetidine and its derivatives have utilized dynamic proton NMR to probe the barrier to pyramidal inversion at the nitrogen atom. acs.org Applying similar techniques to this compound could provide valuable insights into its conformational flexibility and the influence of the bulky N-benzyl substituent. Detailed 1H- and 13C-NMR analysis, including 2D techniques like HMBC, can be used to unambiguously confirm the structure and study the electronic environment of the molecule. medwinpublishers.comnih.gov

X-ray crystallography provides definitive information about the solid-state structure of molecules. Obtaining a crystal structure of this compound or its derivatives would offer precise bond lengths, bond angles, and conformational details. researchgate.net This information is invaluable for computational modeling and for understanding intermolecular interactions in the solid state.

Computational modeling , in conjunction with experimental data, can provide a comprehensive understanding of the molecule's properties. Ab initio molecular orbital (MO) investigations and Density Functional Theory (DFT) calculations can be used to predict conformational preferences, vibrational frequencies, and electronic properties. acs.org Such studies can help rationalize experimental observations and guide the design of new derivatives with specific properties.

Interdisciplinary Research with Material Sciences and Supramolecular Chemistry

The unique structural features of this compound make it an interesting building block for the development of novel materials and supramolecular assemblies.

In material sciences , azetidine-containing polymers have garnered attention for various applications. The cationic ring-opening polymerization of azetidines and their derivatives can lead to poly(propylenimine) and other polyamines. researchgate.netrsc.orgutwente.nlacs.org The presence of the benzyloxybenzyl group in this compound could impart specific properties to such polymers, such as altered solubility, thermal stability, or the ability to engage in aromatic stacking interactions. Research into the polymerization of this specific monomer could lead to new materials with tailored properties for applications like CO2 capture or as coatings. acs.org

In the realm of supramolecular chemistry , the non-covalent interactions of the this compound molecule can be exploited to form well-defined assemblies. The benzimidazole (B57391) moiety in related structures has been shown to participate in π-π stacking and coordination chemistry to form diverse supramolecular structures. researchgate.net Similarly, the aromatic rings in this compound could drive the formation of self-assembled structures through π-π interactions. The study of these assemblies could lead to the development of new functional materials, such as gels or liquid crystals. The dynamic nature of these supramolecular systems could also be harnessed for applications in sensing or as responsive materials. nih.gov Furthermore, the incorporation of azetidine-containing units into peptides has been shown to influence their conformation and stability, suggesting potential applications in the design of peptidomimetics and functional biomaterials. nih.govbeilstein-journals.orgrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[4-(Benzyloxy)benzyl]azetidine, and what key intermediates are involved?

  • Methodological Answer : A typical synthesis involves:

  • Step 1 : Protection of 4-hydroxybenzaldehyde with benzyl chloride to yield 4-(benzyloxy)benzaldehyde (mp: 71–74°C; CAS 4397-53-9) .
  • Step 2 : Reduction to 4-(benzyloxy)benzyl alcohol, followed by halogenation (e.g., using PBr₃) to generate the corresponding bromide.
  • Step 3 : Alkylation of azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound .
    • Key Intermediates : 4-(Benzyloxy)benzaldehyde (CAS 4397-53-9) and 4-(benzyloxy)benzyl bromide.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Priority Techniques :

  • NMR : ¹H NMR for aromatic protons (δ 7.3–7.5 ppm), azetidine protons (δ 3.0–3.5 ppm), and benzyloxy methylene (δ 4.9–5.1 ppm). ¹³C NMR for carbonyl/ether carbons (δ 160–170 ppm) .
  • IR : Stretching vibrations for C-O (1250–1150 cm⁻¹) and C-N (1100–1000 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (m/z ~295 for C₁₇H₁₇NO) and fragmentation patterns .
    • Advanced Confirmation : Single-crystal X-ray diffraction (as in hydrazide derivatives ) or DFT-optimized geometry for structural validation.

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Use Density Functional Theory (DFT) to model transition states and electron density maps (e.g., B3LYP/6-31G* basis set).
  • Analyze charge distribution on the azetidine nitrogen and benzyloxy group to predict regioselectivity .
    • Application : Predict steric/electronic effects of substituents on reaction pathways (e.g., SN2 vs. SN1 mechanisms).

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

  • Approaches :

  • Purity Assessment : Validate compound purity via HPLC (e.g., ≥95% purity threshold) and elemental analysis .
  • Assay Standardization : Compare biological assays under controlled conditions (pH, solvent, temperature) .
  • Stereochemical Analysis : Use chiral chromatography to rule out enantiomeric interference .

Q. How does the benzyloxy substituent influence the photophysical properties of this compound?

  • Experimental Design :

  • UV-Vis Spectroscopy : Measure absorption maxima (λₐᵦₛ) to assess conjugation effects (e.g., π→π* transitions enhanced by benzyloxy) .
  • Fluorescence Quenching : Study electron-donating effects of benzyloxy in excited-state interactions .
    • Data Interpretation : Compare with non-substituted azetidine analogs to isolate substituent effects.

Q. What are the key considerations for catalytic asymmetric syntheses of chiral analogs?

  • Design Principles :

  • Catalyst Selection : Chiral phosphine ligands (e.g., BINAP) or organocatalysts for enantioselective alkylation .
  • Monitoring Enantiomeric Excess (ee) : Use chiral HPLC or ¹H NMR with chiral shift reagents .
    • Case Study : Ru(bpy)₃²⁺-mediated photoredox catalysis for asymmetric C–N bond formation .

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